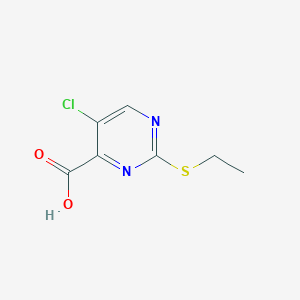

Ácido 5-cloro-2-(etiltio)pirimidina-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is a synthetic intermediate used in the preparation of various inhibitors . It is a solid compound .

Synthesis Analysis

This compound has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . The use of malate salt compound in the condensation reaction with this compound can substantially increase the yield & purity .

Molecular Structure Analysis

The molecular formula of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is C6H5ClN2O2S . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 396.4±22.0 °C at 760 mmHg, and a flash point of 193.5±22.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Intermedio Sintético

“Ácido 5-cloro-2-(etiltio)pirimidina-4-carboxílico” se utiliza como intermedio sintético en la preparación de diversos compuestos .

Inhibidores de GSK3β

Se utiliza en la preparación de inhibidores de GSK3β . GSK3β, o glucógeno sintasa quinasa 3 beta, es una proteína quinasa involucrada en diversos procesos celulares como el metabolismo del glucógeno, la señalización celular y la división celular. Los inhibidores de GSK3β están siendo investigados por su posible uso en el tratamiento de enfermedades como la enfermedad de Alzheimer, el trastorno bipolar y el cáncer.

Inhibidores no nucleósidos de la transcriptasa inversa

Este compuesto también se utiliza en la síntesis de inhibidores no nucleósidos de la transcriptasa inversa para el tratamiento de la infección por VIH . La transcriptasa inversa es una enzima que utiliza el VIH para replicarse. Los inhibidores de esta enzima pueden evitar que el virus se multiplique, lo que ralentiza la progresión de la enfermedad.

Actividades antiinflamatorias

Las pirimidinas, incluidos los derivados como el “this compound”, presentan una gama de efectos farmacológicos, incluidas actividades antiinflamatorias . Pueden inhibir la expresión y las actividades de ciertos mediadores inflamatorios vitales, lo que puede utilizarse potencialmente en el tratamiento de diversas enfermedades inflamatorias.

Investigación y uso experimental

Este compuesto se ofrece para uso experimental e investigativo . Puede utilizarse en diversos entornos de laboratorio para estudiar sus propiedades y aplicaciones potenciales.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is not fully understood. However, it is believed to act as an intermediate in the synthesis of organic compounds, as well as in the study of enzyme-catalyzed reactions. The exact mechanism of action is still being studied and further research is needed to understand the exact mechanism of action of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid are not fully understood. However, it is believed to act as an intermediate in the synthesis of organic compounds, as well as in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of peptide and protein analogues, as well as in the study of enzyme-catalyzed reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is a versatile intermediate in the synthesis of organic compounds and can be used in a variety of biochemical and physiological experiments. It is also relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is a highly reactive compound and can be hazardous if not handled properly. It is also sensitive to light and air, making it difficult to store.

Direcciones Futuras

There are several potential future directions for the study of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesis and to identify new applications for 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid. Finally, research could be conducted to develop new methods of storing and handling 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid in order to make it safer and more convenient to use in laboratory experiments.

Métodos De Síntesis

The synthesis of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is typically accomplished through a four-step process involving the reaction of pyrimidine-4-carboxylic acid with ethylthioacetic acid, followed by chlorination, reduction, and hydrolysis. In the first step, pyrimidine-4-carboxylic acid is reacted with ethylthioacetic acid in the presence of an acid catalyst to yield a substituted ethylthiopyrimidine-4-carboxylic acid. In the second step, the substituted ethylthiopyrimidine-4-carboxylic acid is chlorinated using a chlorinating agent such as thionyl chloride to yield 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid. In the third step, the 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is reduced using a reducing agent such as sodium borohydride to yield 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid. In the fourth and final step, the 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is hydrolyzed using a base such as sodium hydroxide to yield 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid.

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLLQQCIXDDUBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)

![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)

![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)